ML318

Übersicht

Beschreibung

ML318 is a biaryl nitrile compound known for its role as an inhibitor of PvdQ acylase. It has shown significant activity against Pseudomonas aeruginosa, a common bacterium that can cause disease in plants, animals, and humans. This compound inhibits the production of pyoverdine, a siderophore that bacteria use to scavenge iron from their environment, which is crucial for their growth and virulence .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of ML318 involves the formation of a biaryl nitrile structure. The key steps include:

Formation of the Biaryl Core: This can be achieved through Suzuki coupling reactions, where a boronic acid derivative reacts with a halogenated aromatic compound in the presence of a palladium catalyst.

Nitrile Introduction: The nitrile group is introduced via a cyanation reaction, often using reagents like copper(I) cyanide.

Final Purification: The compound is purified using techniques such as recrystallization or chromatography to achieve high purity.

Industrial Production Methods: While specific industrial production methods for this compound are not detailed, the general approach would involve scaling up the synthetic route mentioned above. This would include optimizing reaction conditions for larger batches, ensuring consistent quality, and implementing efficient purification processes .

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, particularly at the aromatic rings, leading to the formation of quinones or other oxidized derivatives.

Reduction: The nitrile group in this compound can be reduced to an amine using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Lithium aluminum hydride or catalytic hydrogenation.

Substitution: Halogenating agents, nitrating agents, or sulfonating agents under acidic conditions.

Major Products:

Oxidation Products: Quinones or hydroxylated derivatives.

Reduction Products: Amines.

Substitution Products: Halogenated, nitrated, or sulfonated derivatives.

Wissenschaftliche Forschungsanwendungen

ML318 hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Chemie: Wird als Werkzeugverbindung verwendet, um die Enzyminhibition, insbesondere die PvdQ-Acylase, zu untersuchen.

Biologie: Untersucht wegen seiner Rolle bei der Hemmung des bakteriellen Wachstums und der Virulenz, was es zu einem potenziellen Kandidaten für die Entwicklung neuer antibakterieller Wirkstoffe macht.

Medizin: Erforscht wegen seines Potenzials zur Behandlung von Infektionen, die durch Pseudomonas aeruginosa verursacht werden, insbesondere in Fällen, in denen herkömmliche Antibiotika unwirksam sind.

Industrie: Potenzielle Anwendungen bei der Entwicklung antibakterieller Beschichtungen und Materialien, um bakterielle Kontamination zu verhindern

5. Wirkmechanismus

This compound übt seine Wirkung aus, indem es die PvdQ-Acylase hemmt, ein Enzym, das an der Biosynthese von Pyoverdin beteiligt ist. Durch die Bindung an die Acylbindungsstelle des Enzyms verhindert this compound die Produktion von Pyoverdin, wodurch die Fähigkeit der Bakterien, Eisen zu entfernen, eingeschränkt wird. Diese Inhibition stört den bakteriellen Eisenstoffwechsel, was zu einem reduzierten Wachstum und einer reduzierten Virulenz von Pseudomonas aeruginosa führt .

Ähnliche Verbindungen:

This compound-Analoga: Verbindungen mit ähnlichen Biaryl-Nitril-Strukturen und PvdQ-Acylase-Inhibitoraktivität.

Andere PvdQ-Acylase-Inhibitoren: Verbindungen, die dasselbe Enzym hemmen, aber möglicherweise unterschiedliche strukturelle Merkmale aufweisen.

Einzigartigkeit von this compound:

Hohe Potenz: this compound hat einen IC50 von 20 Nanomolar für die PvdQ-Acylase-Inhibition, was es sehr potent macht.

Spezifität: Es zielt speziell auf die Acylbindungsstelle der PvdQ-Acylase ab, wodurch Off-Target-Effekte reduziert werden.

Breit gefächerte Anwendungen: Seine Fähigkeit, die Pyoverdinproduktion zu hemmen, macht es wertvoll für die Untersuchung des bakteriellen Eisenstoffwechsels und die Entwicklung neuer antibakterieller Strategien .

Wirkmechanismus

ML318 exerts its effects by inhibiting PvdQ acylase, an enzyme involved in the biosynthesis of pyoverdine. By binding to the acyl-binding site of the enzyme, this compound prevents the production of pyoverdine, thereby limiting the bacteria’s ability to scavenge iron. This inhibition disrupts the bacterial iron metabolism, leading to reduced growth and virulence of Pseudomonas aeruginosa .

Vergleich Mit ähnlichen Verbindungen

ML318 Analogues: Compounds with similar biaryl nitrile structures and PvdQ acylase inhibitory activity.

Other PvdQ Acylase Inhibitors: Compounds that inhibit the same enzyme but may have different structural features.

Uniqueness of this compound:

High Potency: this compound has an IC50 of 20 nanomolar for PvdQ acylase inhibition, making it highly potent.

Specificity: It specifically targets the acyl-binding site of PvdQ acylase, reducing off-target effects.

Broad Applications: Its ability to inhibit pyoverdine production makes it valuable for studying bacterial iron metabolism and developing new antibacterial strategies .

Biologische Aktivität

ML318 is a biaryl nitrile compound known primarily for its role as an inhibitor of PvdQ acylase, an enzyme involved in the biosynthesis of virulence factors in Pseudomonas aeruginosa. This article discusses the biological activity of this compound, focusing on its antibacterial properties, mechanisms of action, and potential applications in cancer treatment, supported by relevant data and studies.

Overview of this compound

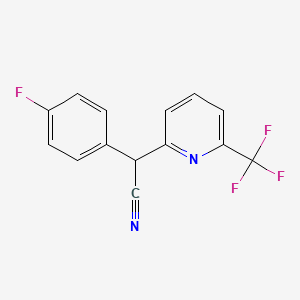

- Chemical Structure : this compound is characterized as a biaryl nitrile compound.

- Target Enzyme : PvdQ acylase.

- IC50 Value : Approximately 20 nM, indicating a potent binding affinity to the acyl-binding site of the enzyme .

Antibacterial Activity

This compound exhibits significant antibacterial activity against Pseudomonas aeruginosa, a common pathogen associated with various infections, particularly in immunocompromised patients. The compound's mechanism involves the inhibition of PvdQ acylase, which is crucial for the synthesis of pyoverdine, a siderophore that facilitates iron acquisition and enhances bacterial virulence.

Key Findings

- Inhibition Concentration : this compound has been shown to inhibit P. aeruginosa with an IC50 of 19 μM .

- Mechanism of Action : By inhibiting PvdQ, this compound disrupts the production of pyoverdine, leading to reduced iron acquisition and diminished bacterial growth under iron-limited conditions .

- Resistance Studies : Research indicates that strains of P. aeruginosa resistant to other antibiotics remain susceptible to this compound, highlighting its potential as a therapeutic agent in antibiotic-resistant infections .

Case Studies

-

Study on Antimicrobial Efficacy :

- A study evaluated the efficacy of this compound in vitro against various strains of P. aeruginosa.

- Results demonstrated that this compound effectively reduced bacterial viability in a dose-dependent manner.

- Cancer Treatment Potential :

Data Summary

| Activity | IC50 (nM) | Target | Organism |

|---|---|---|---|

| PvdQ Acylase Inhibition | 20 | PvdQ Acylase | Pseudomonas aeruginosa |

| Antibacterial Activity | 19 μM | Growth Inhibition | Pseudomonas aeruginosa |

| Apoptosis Induction | N/A | Cancer Cells | Human Cancer Cells |

Q & A

Q. What is the molecular mechanism of ML318 in inhibiting PvdQ acylase, and what experimental methodologies are used to validate this?

Basic Research Question

this compound is a biaryl nitrile inhibitor targeting PvdQ acylase in Pseudomonas aeruginosa. Its mechanism involves binding to the acyl-binding site of PvdQ, as confirmed by X-ray crystallography (IC₅₀ = 20 nM in vitro) . Methodologies include:

- In vitro inhibition assays : Dose-response curves to determine IC₅₀ values.

- Structural validation : Co-crystallization of this compound with PvdQ to resolve binding interactions.

- Whole-cell assays : Monitoring pyoverdine production under iron-limiting conditions to confirm functional inhibition .

Q. How can researchers reconcile discrepancies between this compound’s in vitro efficacy and its activity in vivo?

Advanced Research Question

Discrepancies often arise due to differences in experimental conditions (e.g., iron availability, bacterial growth phases). Methodological considerations include:

- Controlled iron-limitation : Adjusting growth media to mimic in vivo iron scarcity, ensuring relevance to infection models.

- Pharmacokinetic profiling : Assessing compound stability, bioavailability, and metabolic degradation in host-mimicking environments.

- Multi-omics integration : Combining transcriptomics and metabolomics to identify compensatory pathways activated in vivo .

Q. What are the best practices for designing reproducible experiments with this compound in antimicrobial studies?

Basic Research Question

Reproducibility requires rigorous experimental design:

- Standardized protocols : Pre-define bacterial strains, growth conditions (e.g., iron concentration), and this compound dosing regimens.

- Controls : Include positive (e.g., known PvdQ inhibitors) and negative (solvent-only) controls.

- Data transparency : Report raw data (e.g., growth curves, IC₅₀ calculations) in supplementary materials and adhere to journal guidelines for experimental replication .

Q. How should researchers address contradictory data on this compound’s efficacy across different bacterial strains?

Advanced Research Question

Contradictions may stem from strain-specific genetic variations or assay conditions. Methodological solutions include:

- Strain validation : Use type strains with sequenced genomes and isogenic mutants (e.g., P. aeruginosa PAO1 vs. clinical isolates).

- Cross-validation assays : Compare this compound’s activity in iron-limited broth, biofilm models, and animal infection systems.

- Meta-analysis : Systematically review literature to identify trends in strain susceptibility and resistance mechanisms .

Q. What statistical approaches are recommended for analyzing this compound’s dose-response data?

Advanced Research Question

Robust statistical methods ensure accurate interpretation:

- Nonlinear regression : Fit dose-response curves using tools like GraphPad Prism to calculate IC₅₀/EC₅₀ values.

- Error analysis : Quantify technical and biological variability through triplicate experiments and report standard deviations.

- Hypothesis testing : Apply ANOVA or Student’s t-test to compare efficacy across experimental groups .

Q. How can researchers optimize this compound’s selectivity to minimize off-target effects in bacterial systems?

Advanced Research Question

Selectivity optimization involves:

- Enzyme profiling : Test this compound against related acylases (e.g., Quorum Sensing enzymes) to assess specificity.

- Structure-activity relationship (SAR) studies : Synthesize this compound analogs to identify critical functional groups for PvdQ binding.

- Computational docking : Use molecular dynamics simulations to predict off-target interactions .

Q. What ethical considerations apply to studies involving this compound and pathogenic bacteria?

Basic Research Question

Ethical compliance is critical:

- Biosafety protocols : Conduct experiments in BSL-2 facilities for P. aeruginosa.

- Institutional approvals : Obtain ethics committee clearance for animal or human cell line studies.

- Data integrity : Avoid data manipulation; disclose conflicts of interest .

Q. How should researchers present this compound-related data in publications to meet journal standards?

Basic Research Question

Follow journal-specific guidelines, such as:

- Data inclusion : Place raw datasets (e.g., crystallography coordinates, growth assays) in supplementary materials.

- Reproducibility : Detail experimental conditions (e.g., buffer composition, temperature) in the Methods section.

- Visualization : Use high-resolution figures for structural data and dose-response curves .

Q. What strategies can mitigate this compound’s potential toxicity in eukaryotic cells during co-culture assays?

Advanced Research Question

Toxicity mitigation strategies include:

- Cytotoxicity screening : Test this compound on human cell lines (e.g., HEK293) using MTT assays.

- Prodrug design : Modify this compound to activate selectively in bacterial environments.

- Combination therapy : Pair this compound with efflux pump inhibitors to reduce required concentrations .

Q. How can systematic reviews or meta-analyses enhance understanding of this compound’s therapeutic potential?

Advanced Research Question

Systematic reviews should:

Eigenschaften

IUPAC Name |

2-(4-fluorophenyl)-2-[6-(trifluoromethyl)pyridin-2-yl]acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H8F4N2/c15-10-6-4-9(5-7-10)11(8-19)12-2-1-3-13(20-12)14(16,17)18/h1-7,11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXQNDKQUHKVTTC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1)C(F)(F)F)C(C#N)C2=CC=C(C=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H8F4N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.